Cas no 145082-87-7 (4-Quinolinecarboxylicacid, 2-propoxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
![4-Quinolinecarboxylicacid, 2-propoxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester structure](https://pt.kuujia.com/scimg/cas/145082-87-7x500.png)
145082-87-7 structure
Nome do Produto:4-Quinolinecarboxylicacid, 2-propoxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
4-Quinolinecarboxylicacid, 2-propoxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Quinolinecarboxylicacid, 2-propoxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-propoxyquinoline-4-carboxylate
- 4-quinolinecarboxylic acid, 2-propoxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- 8-Methyl-8-azabicyclo(3.2.1)oct-3-yl 2-(n-propyloxy)-4-quinolinecarboxylate
- 8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL 2-PROPOXYQUINOLINE-4-CARBOXYLATE
- SCHEMBL9199589
- BDBM50004279
- 2-Propoxy-quinoline-4-carboxylic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
- KF-17643
- 145082-87-7
- DTXSID80932491
- KF 17643
- CHEMBL148430
- KF17643
-
- Inchi: InChI=1S/C21H26N2O3/c1-3-10-25-20-13-18(17-6-4-5-7-19(17)22-20)21(24)26-16-11-14-8-9-15(12-16)23(14)2/h4-7,13-16H,3,8-12H2,1-2H3
- Chave InChI: YKJIHAHNAACYCO-UHFFFAOYSA-N
- SMILES: CCCOC1=NC2=CC=CC=C2C(C(OC2CC3CCC(N3C)C2)=O)=C1
Propriedades Computadas
- Massa Exacta: 354.19448
- Massa monoisotópica: 354.194343
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 6
- Complexidade: 486
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.1
- Superfície polar topológica: 51.7
Propriedades Experimentais
- Densidade: 1.21
- Ponto de ebulição: 473.6°C at 760 mmHg
- Ponto de Flash: 240.2°C
- Índice de Refracção: 1.607
- PSA: 51.66
4-Quinolinecarboxylicacid, 2-propoxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Literatura Relacionada
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
145082-87-7 (4-Quinolinecarboxylicacid, 2-propoxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester) Produtos relacionados
- 1705387-53-6(1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine)
- 2138214-97-6(2-(2-aminoethyl)-6-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyrimidin-4-one)
- 2416235-82-8(N-(6-aminopyridin-2-yl)-4-fluorobenzene-1-sulfonamide; trifluoroacetic acid)
- 2297176-29-3(tert-butyl N-1-(hydroxymethyl)-2,2-dimethylcyclopentylcarbamate)
- 1310287-39-8(3-(difluoromethoxy)-4-methoxy-N-methylaniline)
- 337922-03-9(N-Allyl-2-{4-chloro(4-chlorophenyl)sulfonylanilino}acetamide)
- 1021263-79-5(1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine)
- 1534510-50-3(3-(2-bromo-3-fluorophenyl)-1,1,1-trifluoropropan-2-one)
- 2091056-99-2(trans-[3-(difluoromethyl)cyclobutyl]methanamine)
- 2229406-56-6(2-(2,6-dichloropyridin-4-yl)ethane-1-thiol)
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
